Dasatinib Dimeric Impurity
Description
Dasatinib Dimeric Impurity is a compound related to Dasatinib, a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . The molecular formula of Dasatinib Dimeric Impurity is C36H34Cl2N12O2S2 and its molecular weight is 801.77 .
Chemical Reactions Analysis
Dasatinib and its impurities undergo various chemical reactions. An analysis of HPLC-UV detector method for the quantification of Dasatinib and its related impurities was proposed . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Scientific Research Applications
Solubility and Stability Analysis :
- Investigational Study of Dasatinib N-Oxide Impurity in Different Diluents (2022) by Ketha & Kolli focuses on the solubility of Dasatinib in different solutions. The study reveals the formation of an N-oxide impurity due to the micro oxidic properties of the solvent used, highlighting the importance of solvent choice in maintaining the stability and purity of Dasatinib in pharmaceutical formulations (Ketha & Kolli, 2022).
Bioanalytical Methods for Detection :
- Gold Nanoparticles and Reduced Graphene Oxide-Amplified Label-Free DNA Biosensor for Dasatinib Detection (2018) by Tahernejad-Javazmi, Shabani‐Nooshabadi, & Karimi-Maleh developed a novel biosensor for the detection of Dasatinib. The study showcases the potential of nanotechnology in enhancing the sensitivity and specificity of bioanalytical methods for drug detection (Tahernejad-Javazmi et al., 2018).
Identification of Impurities :
- Impurities in Raw Material of Dasatinib (2013) by Xiao-don focuses on establishing methods to determine impurities in Dasatinib raw material, providing evidence for evaluation of its quality. This is crucial for ensuring the safety and efficacy of the drug in medical applications (Xiao-don, 2013).
Degradation Product Analysis :
- Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods (2020) by Lakka, Kuppan, Srinivas, & Yarra examined the chemical structure of new degradation products of Dasatinib, contributing to understanding its stability under various conditions (Lakka et al., 2020).
Analysis of Genotoxic Impurities :
- Trace Level Determination and Quantification of Potential Genotoxic Impurities in Dasatinib Drug Substance by UHPLC/INFINITY LC (2016) by Balaji & Sultana discusses a method for determining genotoxic impurities in Dasatinib, which is essential for assessing the potential risks associated with its use (Balaji & Sultana, 2016).
Molecular Marker Identification for Sensitivity Prediction :
- Identification of Candidate Molecular Markers Predicting Sensitivity in Solid Tumors to Dasatinib (2007) by Huang et al. identified genomic signatures correlated with in vitro sensitivity to Dasatinib, providing insights into patient selection for treatment (Huang et al., 2007).
Brain Distribution and Influence on Transport Proteins :
- P-glycoprotein and Breast Cancer Resistance Protein Influence Brain Distribution of Dasatinib (2009) by Chen et al. explored how dasatinib is influenced by transport proteins, affecting its distribution in the brain, relevant for treating brain tumors (Chen et al., 2009).
Therapeutic Potential and Efficacy in Cancer Treatment :
- Dasatinib in Imatinib-Resistant Philadelphia Chromosome-Positive Leukemias (2006) by Talpaz et al. discusses dasatinib's efficacy in patients with chronic myelogenous leukemia or Ph-positive acute lymphoblastic leukemia who are resistant to imatinib, another cancer treatment drug (Talpaz et al., 2006).
Drug Metabolism and Disposition Analysis :
- Metabolism and Disposition of Dasatinib after Oral Administration to Humans (2008) by Christopher et al. provides an in-depth analysis of dasatinib's metabolism and disposition in the human body, critical for understanding its pharmacokinetics (Christopher et al., 2008).
Exploring Combination Therapies in Solid Tumors :
- Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors (2011) by Montero et al. explores dasatinib's potential in combination therapies for solid tumors, which could lead to more effective cancer treatments (Montero et al., 2011).
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZXQDFDIASAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105409 | |
Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib Dimeric Impurity | |
CAS RN |
910297-61-9 | |
Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910297-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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